8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS No.: 896808-70-1
Cat. No.: VC4708631
Molecular Formula: C19H20ClN5O3
Molecular Weight: 401.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896808-70-1 |
|---|---|
| Molecular Formula | C19H20ClN5O3 |
| Molecular Weight | 401.85 |
| IUPAC Name | 6-(3-chlorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C19H20ClN5O3/c1-11-12(2)25-15-16(22(3)19(28)23(17(15)27)8-5-9-26)21-18(25)24(11)14-7-4-6-13(20)10-14/h4,6-7,10,26H,5,8-9H2,1-3H3 |
| Standard InChI Key | MCSMWIGDEWCOSU-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CCCO)C)C |
Introduction
The compound 8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic molecule belonging to the class of imidazopurines. It features a chlorophenyl group and a hydroxypropyl chain attached to its imidazopurine core, along with three methyl groups. This unique structure makes it a subject of interest in various fields of research, including medicinal chemistry and pharmacology.
Chemical Formula and Molecular Weight
-
Chemical Formula: Not explicitly provided in the search results, but it can be inferred to be similar to other imidazopurine derivatives.
-
Molecular Weight: Not specified in the search results.
Synthesis
The synthesis of this compound typically involves multiple steps, requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
Chemical Reactions
This compound can participate in various chemical reactions, which are crucial for modifying its properties for specific applications in research and development.
Biological Activities and Mechanism of Action
The compound is believed to interact with biological macromolecules such as proteins or nucleic acids, modulating enzyme activity or receptor binding through specific interactions with active sites or allosteric sites on target proteins. This modulation can lead to various biological responses depending on the target pathway affected.
Potential Applications
Given its unique structure and potential biological activities, 8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several potential applications in scientific research, particularly in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Other compounds in the imidazopurine class, such as 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, share similar structural features but differ in their substituents. For example, the latter has a phenylethyl group instead of a chlorophenyl group .
Data Table for Comparison
| Compound | Molecular Formula | Molecular Weight | Substituents |
|---|---|---|---|
| 8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Not specified | Not specified | Chlorophenyl, Hydroxypropyl |
| 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C21H25N5O3 | 395.5 | Phenylethyl, Hydroxypropyl |
| 3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C22H27N5O3 | 409.49 | Dimethylbenzyl, Hydroxypropyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume